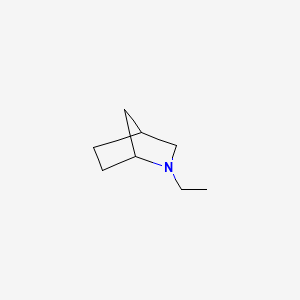

2-Ethyl-2-azabicyclo(2.2.1)heptane

Description

BenchChem offers high-quality 2-Ethyl-2-azabicyclo(2.2.1)heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-2-azabicyclo(2.2.1)heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4492-38-0 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2-ethyl-2-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C8H15N/c1-2-9-6-7-3-4-8(9)5-7/h7-8H,2-6H2,1H3 |

InChI Key |

WCBKFFPLWHRVII-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2CCC1C2 |

Origin of Product |

United States |

Foundational & Exploratory

2-Ethyl-2-azabicyclo[2.2.1]heptane molecular weight and formula

Executive Summary

2-Ethyl-2-azabicyclo[2.2.1]heptane is a bicyclic tertiary amine belonging to the azanorbornane class.[1] Structurally, it consists of a 2-azabicyclo[2.2.1]heptane core—a nitrogen-containing analog of norbornane—substituted with an ethyl group at the nitrogen position. This scaffold is of significant interest in medicinal chemistry due to its rigid 3D architecture, which serves as a bioisostere for tropane and quinuclidine alkaloids. It finds utility as a pharmaceutical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands (e.g., Epibatidine analogs) and as a specialized amine catalyst in polymer chemistry.

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and structural characteristics, supported by verified data and mechanistic insights.

Physicochemical Profile

The following data establishes the core identity of the molecule. The molecular weight is derived from standard atomic weights, and the formula reflects the saturation of the bicyclic system with the N-ethyl substituent.

| Property | Data | Notes |

| Chemical Name | 2-Ethyl-2-azabicyclo[2.2.1]heptane | IUPAC Nomenclature |

| CAS Registry Number | 4492-38-0 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 125.21 g/mol | Average Mass |

| Monoisotopic Mass | 125.1204 Da | For Mass Spectrometry |

| SMILES | CCN1CC2CCC1C2 | |

| Physical State | Liquid (Predicted) | Colorless to pale yellow oil |

| Basicity (pKa) | ~10.0 - 10.5 (Predicted) | Typical for bicyclic tertiary amines |

| LogP | ~1.6 | Lipophilic, crosses BBB |

Structural Logic

The "2-aza" designation indicates the replacement of the carbon at position 2 of the norbornane (

Synthetic Methodologies

The synthesis of 2-ethyl-2-azabicyclo[2.2.1]heptane typically proceeds via the construction of the strained bicyclic core followed by N-alkylation.[1] Two primary routes are field-proven for reliability.[1]

Route A: The Hetero-Diels-Alder / Reduction Protocol

This route is preferred for generating the core scaffold from inexpensive starting materials.[1]

-

Cycloaddition: Cyclopentadiene reacts with a dienophile such as tosyl cyanide or chlorosulfonyl isocyanate (CSI) to form the bicyclic intermediate.

-

Reduction/Deprotection: The intermediate is reduced (e.g., using

or Red-Al) to yield the parent secondary amine, 2-azabicyclo[2.2.1]heptane. -

N-Ethylation: The secondary amine is alkylated using ethyl iodide in the presence of a base (

) or via reductive amination with acetaldehyde and

Route B: The "Vince Lactam" Pathway

2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is a commercially available chiral building block.[1]

-

Reduction: The lactam carbonyl is reduced to the amine, and the alkene is hydrogenated (often simultaneously or sequentially) to form the saturated core.

-

Alkylation: Standard N-ethylation follows.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of synthesis, highlighting the critical branching points between core construction and derivatization.

Caption: Figure 1. Convergent synthetic pathways for the production of 2-Ethyl-2-azabicyclo[2.2.1]heptane.

Structural Characterization & Analysis

NMR Spectroscopy

The rigidity of the bicyclic system creates distinct magnetic environments for the protons.

-

Bridgehead Protons (H-1, H-4): The bridgehead protons appear as broad singlets or multiplets due to coupling with adjacent methylene protons. H-1 (adjacent to Nitrogen) will be deshielded (

3.0–3.5 ppm) compared to H-4 ( -

Ethyl Group: Characteristic triplet (

~1.0 ppm) for the methyl and quartet ( -

Endo/Exo Protons: The methylene bridge protons (C-3, C-5, C-6, C-7) often show complex splitting patterns due to the fixed geometry, distinguishing endo and exo orientations.[1]

Mass Spectrometry[1][4][5][6][7]

-

Molecular Ion:

.[2] -

Base Peak: The fragmentation is dominated by the cleavage of the bridge or loss of the ethyl group. A retro-Diels-Alder fragmentation is less common in the saturated system but possible under high energy.[1] Expect a strong

peak (loss of ethyl) or fragmentation of the ethylene bridge.

Applications in Drug Discovery[1][3][4]

Bioisosterism

The 2-azabicyclo[2.2.1]heptane scaffold is a rigidified analog of the pyrrolidine ring and a contracted analog of the tropane (8-azabicyclo[3.2.1]octane) system.

-

Conformational Restriction: Unlike flexible pyrrolidines, this scaffold holds substituents in precise vectors, reducing the entropic penalty of binding to receptors.

-

nAChR Modulators: This core is structurally related to Epibatidine , a potent analgesic. The N-ethyl derivative serves as a probe to study steric tolerance at the nitrogen binding pocket of nicotinic acetylcholine receptors.

Catalytic Utility

Beyond pharma, tertiary amines of this class are cited in patent literature (e.g., US 4,921,879) as catalysts for polyurethane formation or epoxy curing. The strained "lone pair" on the nitrogen is highly accessible and nucleophilic, making it an efficient base catalyst.

Safety and Handling Protocol

Hazard Classification:

-

Corrosive: As a low-molecular-weight amine, it is likely corrosive to skin and eyes.[1]

-

Flammable: Treat as a flammable liquid.

Handling Procedures:

-

Engineering Controls: Always handle within a fume hood to mitigate inhalation of volatile amine vapors.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation (N-oxide formation) and absorption of atmospheric

(carbamate salt formation). -

Spill Response: Neutralize spills with dilute acid (e.g., acetic acid) before absorption and disposal.

References

-

PubChem. (2025). 2-Ethyl-2-azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. Retrieved from [Link]

- Soula, G. (1990). Novel bicyclic amine catalysts. U.S. Patent No. 4,921,879. Washington, DC: U.S. Patent and Trademark Office.

-

Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block. Chemical Reviews, 112(8), 4642–4686. (Contextual grounding for scaffold synthesis).

Sources

2-Azabicyclo[2.2.1]heptane: The "Magic Bridge" in Medicinal Chemistry

This guide details the medicinal chemistry of 2-azabicyclo[2.2.1]heptane (also known as 2-azanorbornane), a high-value scaffold used to restrict conformational flexibility in drug design.

Executive Summary

The 2-azabicyclo[2.2.1]heptane scaffold represents a "privileged structure" in modern drug discovery. It functions primarily as a conformationally locked bioisostere of proline . By bridging the C-3 and C-6 positions of a pyrrolidine ring with a methylene unit, medicinal chemists create a rigid bicyclic system that reduces the entropic penalty of binding to protein targets.

This guide explores the structural rationale, synthetic pathways, and clinical applications of this scaffold, with a specific focus on its role in blockbuster HCV therapeutics like Ledipasvir .

Structural & Physicochemical Analysis[1][2][3]

The "Bridged Proline" Concept

In medicinal chemistry, proline is often used to introduce a turn in a peptide chain. However, the pyrrolidine ring of proline retains significant flexibility, rapidly interconverting between endo and exo envelope conformations.

The 2-azabicyclo[2.2.1]heptane scaffold freezes this equilibrium.

-

Entropy Reduction: Pre-organizing the ligand into its bioactive conformation minimizes the entropy loss (

) upon binding, theoretically improving affinity by 1.4 kcal/mol per rotatable bond frozen.[1] -

Vector Orientation: The bridge forces substituents at the C-3 position into a defined spatial orientation (exo or endo) relative to the nitrogen lone pair, allowing for precise targeting of hydrogen bond acceptors in the active site.

Physicochemical Properties

| Property | Proline (Reference) | 2-Azabicyclo[2.2.1]heptane | Impact on Drug Design |

| Conformation | Flexible (Envelope flip) | Rigid (Locked Boat) | High affinity; Selectivity |

| Basicity (pKa) | ~10.6 | ~10.5 - 10.8 | Similar basicity; High solubility |

| Lipophilicity (LogP) | -2.5 (Zwitterion) | Slightly higher | Improved membrane permeability |

| Metabolic Stability | Susceptible to oxidation | Enhanced | Bridgeheads sterically shield C-H bonds |

Synthetic Methodologies

The synthesis of this scaffold is dominated by the "Vince Lactam" route, a scalable industrial process, though aza-Diels-Alder reactions offer diversity for academic exploration.

The Industrial Standard: Vince Lactam Route

The Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is the chiral pool precursor of choice. It is produced via the Diels-Alder reaction of cyclopentadiene and tosyl cyanide (or chlorosulfonyl isocyanate), followed by enzymatic resolution to high enantiopurity.

Workflow Logic:

-

Reduction: The olefin is hydrogenated to saturate the core.

-

Protection: Nitrogen is protected (e.g., Boc) to prevent side reactions.[1]

-

Hydrolysis: The lactam is opened or hydrolyzed to yield the amino acid.

Visualization of Synthetic Pathways

Figure 1: Divergent synthesis from Vince Lactam.[1] Path A (Green) leads to the rigid 2-azabicyclo scaffold used in HCV drugs. Path B (Blue) leads to carbocyclic nucleosides.[1]

Case Study: Hepatitis C Virus (HCV) Inhibitors

The most authoritative application of 2-azabicyclo[2.2.1]heptane is in the NS5A inhibitors class, specifically Ledipasvir (Harvoni) and Velpatasvir .[1]

Ledipasvir: The Anchor

-

Role: Ledipasvir inhibits the NS5A protein, which forms a symmetric dimer essential for viral replication.

-

Mechanism: The drug spans the dimer interface. The linker connecting the two active ends must be rigid and linear to maintain the correct span length (~20 Å).[1]

-

Why 2-Azabicyclo[2.2.1]?

-

A simple proline residue was too flexible, allowing the molecule to collapse on itself or miss the binding pockets on the dimer.

-

The (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid moiety locks the dihedral angle between the amide carbonyl and the central core. This "stiffens" the molecule, paying the entropic cost of binding during synthesis rather than inside the protein.

-

Contrast: Epibatidine

-

Distinction: It is critical not to confuse 2-azabicyclo with 7-azabicyclo.

-

Epibatidine is a 7-azabicyclo[2.2.1]heptane (nitrogen at the bridgehead).[2][1] It is a potent nicotinic agonist but too toxic for clinical use. The 2-azabicyclo system discussed here is a proline mimic, whereas the 7-azabicyclo system is a quinuclidine/tropane mimic.

Detailed Experimental Protocol

Synthesis of (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Key Intermediate for Ledipasvir)

Safety Note: This protocol involves pressurized hydrogen and corrosive reagents. Perform in a fume hood.

Materials:

-

(1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

-

Pd/C (10% w/w)[1]

-

Di-tert-butyl dicarbonate (

) -

Lithium Hydroxide (LiOH)[1]

-

Solvents: Ethanol, THF, Water

Step-by-Step Methodology:

-

Hydrogenation (Saturation):

-

Dissolve 10.0 g of Vince Lactam in 100 mL Ethanol.

-

Add 0.5 g of 10% Pd/C catalyst.

-

Stir under

atmosphere (balloon pressure or 1 atm) for 12 hours at RT. -

QC Check: Monitor by TLC (disappearance of UV activity) or NMR (loss of olefin protons at 6.0-6.5 ppm).[1]

-

Filter through Celite to remove Pd/C. Concentrate to yield the saturated lactam (solid).[1]

-

-

N-Protection (Boc-ylation):

-

Dissolve the saturated lactam (1.0 eq) in THF.

-

Add

(1.2 eq) and DMAP (0.1 eq) with -

Stir at RT for 16 hours.

-

Observation: Evolution of

gas may occur; ensure venting. -

Perform aqueous workup (EtOAc/Water) to isolate N-Boc-lactam.

-

-

Hydrolysis (Ring Opening to Amino Acid):

-

Dissolve N-Boc-lactam in a mixture of THF:Water (3:1).

-

Add LiOH (2.0 eq) at 0°C.

-

Stir at RT for 4 hours.

-

Critical Step: Carefully acidify with 1N HCl to pH 3-4. Do not go too acidic to avoid Boc cleavage.[1]

-

Extract with EtOAc, dry over

, and concentrate.

-

Yield: Typically 85-90% overall.

Characterization:

References

-

Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews. Link[1]

-

Link, J. O., et al. (2014). Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry. Link[1]

-

Han, B., et al. (2019). Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry. Link[1]

-

BenchChem. (2025).[1] Structure and Applications of 2-Azabicyclo[2.2.1]heptane. Link[1]

-

Gilead Sciences, Inc. (2014).[1] Ledipasvir/Sofosbuvir (Harvoni) Prescribing Information. Link

Sources

A Technical Guide to the Safe Handling of 2-Ethyl-2-azabicyclo[2.2.1]heptane

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of 2-ethyl-2-azabicyclo[2.2.1]heptane, a heterocyclic tertiary amine of interest in synthetic chemistry and drug discovery. While specific hazard data for this compound is not extensively documented in public databases, this guide establishes a robust safety framework by analyzing its chemical structure and referencing data from close structural analogs. The primary focus is on providing researchers with the necessary information to conduct a thorough risk assessment and implement safe handling, storage, and emergency protocols.

Chemical Identity and Properties

2-Ethyl-2-azabicyclo[2.2.1]heptane is a bicyclic tertiary amine. Its rigid, strained ring system and the presence of a basic nitrogen atom are the primary determinants of its chemical reactivity and, by extension, its toxicological profile.

While a dedicated PubChem Compound ID (CID) for this specific molecule is not available, a searchable entry exists in PubChemLite, which aggregates basic structural information.[1] It is crucial for researchers to note that the absence of a comprehensive PubChem entry often indicates a compound that is not widely commercialized and for which toxicological data is sparse. Other related structures, such as 2-ethyl-2-azabicyclo[2.2.1]heptan-6-amine (CID 68308228) and 2-ethyl-2-iodobicyclo[2.2.1]heptane (CID 142982397), have dedicated PubChem entries but represent different chemical entities.[2][3]

Table 1: Physicochemical Properties of 2-Ethyl-2-azabicyclo[2.2.1]heptane

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N | PubChemLite[1] |

| Molecular Weight | 125.21 g/mol | PubChemLite[1] |

| InChIKey | WCBKFFPLWHRVII-UHFFFAOYSA-N | PubChemLite[1] |

| Monoisotopic Mass | 125.12045 Da | PubChemLite[1] |

| XlogP (Predicted) | 1.6 | PubChemLite[1] |

| Physical State | Not specified; likely a liquid at STP | Inferred from structure |

Hazard Identification and Toxicological Profile

No aggregated GHS classification is available for 2-ethyl-2-azabicyclo[2.2.1]heptane. Therefore, a hazard assessment must be conducted based on structural analogy, primarily with the parent compound, 2-azabicyclo[2.2.1]heptane (PubChem CID 78963), and other related bicyclic amines.[4]

The parent amine is classified as follows:

-

H302: Harmful if swallowed[4]

-

H315: Causes skin irritation[4]

-

H318: Causes serious eye damage[4]

-

H335: May cause respiratory irritation[4]

Causality: The basicity of the nitrogen atom makes amines corrosive and irritating to tissues upon contact. The strained bicyclic structure can influence metabolic pathways, though specific toxicological routes for this compound are uncharacterized. It is prudent and essential to assume that 2-ethyl-2-azabicyclo[2.2.1]heptane shares these hazardous properties.

Primary Hazards:

-

Skin and Eye Contact: Expected to be corrosive or irritating, causing skin irritation and potentially serious eye damage.[4][5][6][7]

-

Inhalation: Vapors or aerosols may cause respiratory tract irritation.[4][5][7]

-

Ingestion: Likely to be harmful if swallowed.[4]

Risk Management and Safe Handling Protocols

A proactive risk management strategy is essential. The following protocols are designed as a self-validating system, where the identified hazards directly inform the required control measures.

Engineering Controls and Personal Protective Equipment (PPE)

Expertise & Experience: The primary routes of exposure for liquid amines in a research setting are inhalation of vapors and accidental skin/eye contact. Therefore, engineering controls and PPE must be selected to mitigate these specific risks.

-

Engineering Control: All manipulations of 2-ethyl-2-azabicyclo[2.2.1]heptane must be performed within a certified chemical fume hood to prevent inhalation of vapors.[6][8] The fume hood also provides a contained space in case of a spill.

-

Eye Protection: Chemical safety goggles with side shields are mandatory.[6] A face shield should be worn over goggles if there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use and replace them immediately if contaminated.

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher splash risk, an impervious apron is recommended.[6]

Storage and Stability

-

Storage: Keep the container tightly sealed and store it in a cool, dry, and well-ventilated area.[6][8]

-

Incompatibilities: Store away from strong oxidizing agents and acids. The basic nitrogen can react exothermically with acids.

-

Atmosphere: While not definitively established, tertiary amines can be sensitive to atmospheric CO₂ and may be susceptible to oxidation. For long-term storage or if high purity is critical, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Spill Management and Waste Disposal

Trustworthiness: A pre-planned spill response ensures that incidents are handled safely and effectively, minimizing exposure and environmental contamination.

Experimental Protocol: Small-Scale Spill Cleanup (<100 mL)

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is inadequate, evacuate the laboratory.

-

Don PPE: At a minimum, don a lab coat, safety goggles, and double-glove with chemical-resistant gloves.

-

Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads), starting from the outside and working inwards to prevent spreading.

-

Neutralization (Optional but Recommended): For small spills, a weak acid (e.g., citric acid solution) can be cautiously applied to the absorbent material to neutralize the amine's basicity, but only if you are trained to do so and there is no risk of a violent reaction.

-

Collection: Carefully scoop the absorbed material into a designated, labeled waste container.

-

Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous chemical waste in accordance with institutional and local regulations.

Emergency Procedures: First Aid

Immediate action is critical following any exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.

Mandatory Visualization: Risk Mitigation Workflow

The following diagram outlines the logical workflow for assessing and mitigating risks before working with 2-ethyl-2-azabicyclo[2.2.1]heptane.

Caption: A workflow diagram for risk assessment and mitigation.

References

-

PubChem. (n.d.). 2-Azabicyclo(2.2.1)heptane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-ethyl-2-azabicyclo(2.2.1)heptane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-2-azabicyclo[2.2.1]heptan-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-2-iodobicyclo[2.2.1]heptane. National Center for Biotechnology Information. Retrieved from [Link]

-

Redox. (2022). Heptane Safety Data Sheet. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-ethyl-2-azabicyclo(2.2.1)heptane (C8H15N) [pubchemlite.lcsb.uni.lu]

- 2. 2-Ethyl-2-azabicyclo[2.2.1]heptan-6-amine | C8H16N2 | CID 68308228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-2-iodobicyclo[2.2.1]heptane | C9H15I | CID 142982397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. redox.com [redox.com]

Methodological & Application

Precision N-Ethylation of 2-Azabicyclo[2.2.1]heptane

Application Note & Protocol Guide | Version 1.0

Abstract This guide details the synthetic protocols for the N-ethylation of 2-azabicyclo[2.2.1]heptane (Azanorbornane), a conformationally restricted secondary amine widely used in medicinal chemistry as a bioisostere for proline and piperidine. Due to the bridged bicyclic structure, the nitrogen atom exhibits unique steric and electronic properties that distinguish it from planar secondary amines. This document presents two validated pathways: a Reductive Amination protocol (Method A) prioritized for high chemoselectivity and impurity control, and a Direct Alkylation protocol (Method B) for high-throughput utility.

Introduction & Strategic Considerations

The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in drug discovery, offering rigid vector orientation that can enhance potency and selectivity by reducing the entropic penalty of ligand binding.

Structural Analysis & Reactivity

-

Steric Environment: The nitrogen atom is part of a bridged system. While the lone pair is accessible, the rigid carbon framework prevents the nitrogen from undergoing inversion as freely as in acyclic amines.

-

Nucleophilicity: The amine is moderately nucleophilic. However, the "exo" and "endo" faces of the bicycle create distinct steric corridors.

-

Volatility: The free base (MW ~97.16 g/mol ) and its N-ethyl derivative (MW ~125.21 g/mol ) are volatile liquids. Handling requires specific precautions to prevent yield loss during isolation.

Route Selection Matrix

| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |

| Reagents | Acetaldehyde, NaBH(OAc)₃ | Ethyl Iodide (EtI), K₂CO₃ |

| Selectivity | High (Mono-ethylation favored) | Moderate (Risk of quaternization) |

| Conditions | Mild, Room Temperature | Mild heat or RT |

| Purification | Acid-Base Extraction (High Purity) | Chromatography often required |

| Recommended For | GLP/GMP, SAR Synthesis | High-Throughput Screening (HTS) |

Method A: Reductive Amination (Recommended)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde precursor, minimizing side reactions.

Reagents & Materials[1][2]

-

Substrate: 2-Azabicyclo[2.2.1]heptane (Free base or HCl salt).

-

Carbonyl Source: Acetaldehyde (freshly distilled or 5M solution in THF).

-

Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Additives: Acetic Acid (AcOH) - Required only if using the free base to catalyze iminium formation.

Step-by-Step Protocol

Step 1: Iminium Formation

-

Charge a flame-dried round-bottom flask with 2-azabicyclo[2.2.1]heptane (1.0 equiv).

-

Note: If starting with the HCl salt, add 1.0 equiv of Triethylamine (TEA) to free the amine in situ.

-

-

Dissolve in anhydrous DCE (0.1 M concentration relative to amine).

-

Add Acetaldehyde (1.2 equiv) dropwise at 0°C.

-

Optional: Add Acetic Acid (1.0 equiv) if reaction is sluggish (monitor by TLC).

-

Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the hemiaminal/iminium species.

Step 2: Reduction

-

Cool the mixture to 0°C.

-

Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes.

-

Causality: Portion-wise addition prevents exotherms and maintains selectivity.

-

-

Allow the reaction to warm to room temperature and stir for 4–16 hours.

-

Monitoring: Check consumption of starting amine via GC-MS or TLC (Stain: Ninhydrin or KMnO₄).

Step 3: Workup (Acid-Base Purification)

-

Quench: Add saturated aqueous NaHCO₃ solution carefully. Stir for 15 minutes.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification Logic:

-

The product is a tertiary amine.

-

Wash the combined organic layers with 1M HCl . The product moves to the aqueous phase (protonated). Impurities (non-basic) remain in the organic phase. Discard the organic phase.

-

Basify the aqueous phase to pH >12 using 6M NaOH .

-

Extract the now-free tertiary amine into DCM (3x).

-

-

Drying: Dry combined organics over anhydrous Na₂SO₄.

-

Concentration: Concentrate under reduced pressure (Rotovap).

-

Critical Warning:Do not heat the bath >30°C and do not apply high vacuum (<10 mbar) for extended periods. The product is volatile.

-

Method B: Direct Alkylation (Alternative)

Rationale: Useful when acetaldehyde is unavailable or for parallel synthesis arrays where solid reagents (bases) are easier to dispense.

Reagents

-

Alkylator: Ethyl Iodide (EtI) - More reactive than bromide, allows milder conditions.

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: Acetonitrile (ACN).

Step-by-Step Protocol

-

Dissolve 2-azabicyclo[2.2.1]heptane (1.0 equiv) in ACN (0.2 M).

-

Add finely ground K₂CO₃ (2.0 equiv).

-

Add Ethyl Iodide (1.05 equiv) dropwise.

-

Control Point: Limiting the alkyl halide prevents quaternary ammonium salt formation.

-

-

Stir at room temperature for 12 hours. If conversion is low, heat to 40°C.

-

Workup: Filter off inorganic solids. Concentrate the filtrate carefully.

-

Purification: If over-alkylation occurs, silica gel chromatography is required (Eluent: DCM/MeOH/NH₄OH).

Visualization & Mechanism

Mechanistic Pathway (Reductive Amination)

The following diagram illustrates the transformation from the secondary amine to the tertiary N-ethyl product via the iminium ion intermediate.

Caption: Mechanistic flow of the reductive amination showing the critical iminium intermediate.

Workup & Isolation Workflow

This workflow ensures the separation of the desired product from unreacted aldehyde and inorganic salts.

Caption: Acid-Base extraction strategy to isolate pure tertiary amine without chromatography.

Process Control & Analytics

To ensure the integrity of the synthesis, the following analytical parameters should be monitored.

| Parameter | Method | Acceptance Criteria |

| Reaction Progress | GC-MS or TLC | Disappearance of SM (Rf ~0.2 in 10% MeOH/DCM); Product Rf ~0.5. |

| Identity | 1H NMR (CDCl₃) | Triplet at ~1.0 ppm (CH₃ of ethyl); Quartet at ~2.5 ppm (CH₂ of ethyl). |

| Purity | GC-FID / HPLC | >95% Area under curve. |

| Water Content | Karl Fischer | <0.5% (Critical if forming salt downstream). |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Solution: Ensure molecular sieves are added to the iminium formation step to remove water, driving equilibrium forward.

-

-

Issue: Product Loss during Concentration.

-

Solution: Convert the free base immediately to the Hydrochloride salt by adding 2M HCl in Diethyl Ether to the dried organic layer. The salt is non-volatile and stable.

-

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Gassman, P. G., & Mansfield, K. T. "2,3-Diazabicyclo[2.2.1]hept-2-ene." Organic Syntheses, Coll.[5] Vol. 5, 1973, p. 96. (Foundational work on bicyclic amine precursors). Link

-

Nonn, M., et al. "Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry."[6] The Chemical Record, vol. 24, no.[6][7] 9, 2024.[6] Link

-

PubChem. "2-Azabicyclo[2.2.1]heptane Compound Summary." National Center for Biotechnology Information. Link

-

BenchChem. "Application Notes and Protocols for the In Vivo Formulation of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol." BenchChem Protocols. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Azabicyclo[2.2.1]heptane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

reductive amination of 2-azabicyclo[2.2.1]heptane with acetaldehyde

Technical Application Note: Optimized Synthesis of N-Ethyl-2-Azabicyclo[2.2.1]heptane via Reductive Amination

Executive Summary

The 2-azabicyclo[2.2.1]heptane (2-azanorbornane) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted surrogate for proline or piperidine. It features prominently in ligands for nicotinic acetylcholine receptors (e.g., Epibatidine analogs) and antiviral agents.

This Application Note details the reductive amination of 2-azabicyclo[2.2.1]heptane with acetaldehyde. While conceptually simple, this specific transformation presents two distinct technical challenges:

-

Volatility of Acetaldehyde: With a boiling point of ~20.2°C, acetaldehyde is difficult to dispense accurately and prone to evaporation before reaction, leading to variable stoichiometry.

-

Chemoselectivity: Avoiding over-alkylation (quaternization) and minimizing the reduction of the aldehyde to ethanol.

We utilize Sodium Triacetoxyborohydride (STAB) in a "one-pot" protocol. STAB is chosen for its steric bulk and electronic properties, which allow it to selectively reduce the intermediate iminium ion without reducing the parent aldehyde, a distinct advantage over Sodium Borohydride (

Scientific Foundation & Mechanism

Why Reductive Amination?

Direct alkylation of secondary amines with ethyl halides (e.g., ethyl iodide) often results in uncontrolled quaternization (formation of ammonium salts). Reductive amination proceeds via a stepwise condensation-reduction sequence that is self-limiting to the tertiary amine, ensuring high selectivity.

Reaction Mechanism

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion. The 2-azabicyclo[2.2.1]heptane nitrogen is sufficiently nucleophilic to attack the carbonyl carbon of acetaldehyde.

-

Step 1 (Equilibrium): Acid-catalyzed condensation forms the iminium species.

-

Step 2 (Irreversible): STAB delivers a hydride to the iminium carbon. The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic than in

, preventing direct reduction of the aldehyde.

Figure 1: Mechanistic pathway of the reductive amination. The STAB reagent selectively targets the Iminium Ion.

Experimental Protocol

Safety Warning: Acetaldehyde is extremely flammable and a suspected carcinogen. Handle in a fume hood. Sodium triacetoxyborohydride releases acetic acid upon hydrolysis; vent appropriately.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 2-Azabicyclo[2.2.1]heptane (HCl salt) | 133.62 | 1.0 | Substrate |

| Acetaldehyde | 44.05 | 1.5 | Carbonyl Source |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 2.0 | Reducing Agent |

| Triethylamine (TEA) | 101.19 | 1.0 | Base (if using amine salt) |

| Acetic Acid (AcOH) | 60.05 | 0.1-1.0 | Catalyst |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium |

Step-by-Step Procedure

Step 1: Preparation of Acetaldehyde Stock (Critical for Reproducibility)

-

Rationale: Weighing neat acetaldehyde (bp 20°C) leads to significant mass error due to evaporation.

-

Action: Pre-cool a volumetric flask of DCM to 0°C. Add acetaldehyde to prepare a known concentration (e.g., 1.0 M). Use this solution for stoichiometry calculations.

Step 2: Free Basing (If starting with HCl salt)

-

Dissolve 2-azabicyclo[2.2.1]heptane HCl (1.0 equiv) in DCM (0.2 M concentration).

-

Add Triethylamine (1.0 equiv) and stir for 15 minutes at room temperature.

-

Note: If using the free base commercially, skip this step.

Step 3: Iminium Formation

-

Cool the amine solution to 0°C (ice bath).

-

Add the Acetaldehyde/DCM stock solution (1.5 equiv) dropwise.

-

Add Acetic Acid (1.0 equiv).

-

Expert Insight: While STAB reactions can run without acid, the bicyclic amine is sterically hindered. Acid promotes iminium formation and neutralizes the basicity that might decompose STAB.

-

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30 minutes.

Step 4: Reduction

-

Cool the mixture back to 0°C.

-

Add STAB (2.0 equiv) portion-wise over 10 minutes.

-

Observation: Mild gas evolution (

) may occur; ensure venting.

-

-

Remove ice bath and stir at room temperature for 12–16 hours (overnight).

Step 5: Quench and Work-up

-

Quench the reaction by adding saturated aqueous

(sodium bicarbonate) until pH > 8. -

Stir vigorously for 20 minutes to decompose borate complexes.

-

Extraction: Separate phases.[3] Extract the aqueous layer 3x with DCM.

-

Drying: Combine organic layers, dry over

, filter, and concentrate carefully (product may be volatile).

Figure 2: Operational workflow for the reductive amination process.

Characterization & Expected Data

The product, N-ethyl-2-azabicyclo[2.2.1]heptane , is a tertiary amine.

-

TLC: The product will be less polar than the starting secondary amine. Stain with Ninhydrin (may be faint) or Iodine. Dragendorff’s reagent is effective for tertiary amines.[5]

-

1H NMR (CDCl3, 400 MHz):

-

Ethyl Group: Look for a triplet at

ppm ( -

Bridgehead Protons: The bridgehead protons (H1 and H4) of the norbornane system usually appear around

ppm. -

Absence of Aldehyde: Confirm no peak at

ppm (aldehyde CHO).

-

-

Mass Spectrometry (ESI+):

-

Calculated Mass (

): 125.12 -

Expected

: 126.13

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Acetaldehyde evaporation | Use pre-cooled DCM stock solutions; do not add neat acetaldehyde to warm solvent. |

| Incomplete Conversion | Steric hindrance of bicyclic ring | Increase reaction time to 24h; Ensure AcOH is present to catalyze iminium formation. |

| Emulsion during workup | Boron salts | Increase the volume of saturated |

| Product Loss | Product volatility | Do not use high vacuum for extended periods. Concentrate using a rotary evaporator at >100 mbar and 30°C. |

References

-

Abdel-Magid, A. F., et al. (1996).[4][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. The definitive guide on STAB protocols.

-

BenchChem. (2025).[1][8] "An In-depth Technical Guide to the Biological Activity of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol Derivatives." BenchChem Technical Guides. Context on the biological relevance of the scaffold.

-

Volochnyuk, D. M., et al. (2021).[9] "Synthesis and Functionalization of Azabicyclo[2.2.1]heptanes." Enamine. Review of synthetic routes for this specific scaffold.

-

Organic Chemistry Portal. "Reductive Amination." General reaction overview and alternative reagents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. enamine.net [enamine.net]

Application Notes and Protocols: The Use of 2-Ethyl-2-azabicyclo[2.2.1]heptane and its Analogs as Chiral Ligands in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of chiral 2-azabicyclo[2.2.1]heptane derivatives as ligands in asymmetric catalysis. While direct and detailed literature on the application of 2-ethyl-2-azabicyclo[2.2.1]heptane is limited, this document leverages a closely related and well-documented analog, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives, to illustrate the principles, protocols, and potential of this valuable class of chiral ligands. The focus is on a foundational and widely studied reaction: the enantioselective addition of diethylzinc to aldehydes.

Introduction: The 2-Azabicyclo[2.2.1]heptane Scaffold in Asymmetric Catalysis

The rigid, bicyclic structure of the 2-azabicyclo[2.2.1]heptane core offers a conformationally constrained framework that is highly advantageous for inducing stereoselectivity in chemical reactions. This rigidity minimizes conformational ambiguity, leading to a more defined and predictable chiral environment around a metal center. The nitrogen atom within the scaffold serves as a convenient coordination site for metal catalysts and a point for synthetic modification, such as the introduction of an ethyl group in 2-ethyl-2-azabicyclo[2.2.1]heptane, which can fine-tune the steric and electronic properties of the resulting ligand.

These structural features make N-substituted 2-azabicyclo[2.2.1]heptanes promising candidates for chiral ligands in a variety of asymmetric transformations, including reductions, additions, and cyclizations. Their derivatives have been investigated as organocatalysts and as ligands for metal-catalyzed reactions, demonstrating their versatility in the synthesis of enantiomerically enriched compounds.

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes

A benchmark reaction for evaluating the efficacy of new chiral ligands is the enantioselective addition of organozinc reagents to prochiral aldehydes. This reaction is of significant synthetic importance as it provides access to chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The reaction is typically catalyzed by a complex formed in situ between the chiral ligand and a metal species, often a titanium alkoxide, which then coordinates both the organozinc reagent and the aldehyde, facilitating a highly stereocontrolled carbon-carbon bond formation.

Principle of the Reaction

The catalytic cycle is believed to involve the formation of a chiral catalyst complex from the azabicyclo[2.2.1]heptane-based ligand and a titanium(IV) isopropoxide precursor. This complex then coordinates with both the diethylzinc and the aldehyde. The rigid chiral environment of the ligand dictates the facial selectivity of the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol upon ethyl group transfer from the zinc reagent.

Experimental Protocols

The following is a representative protocol for the enantioselective addition of diethylzinc to benzaldehyde, adapted from methodologies used for similar chiral ligands.[1] This protocol should be considered a starting point and may require optimization for specific N-alkyl-2-azabicyclo[2.2.1]heptane ligands.

Materials and Reagents

-

Chiral Ligand (e.g., a derivative of 2-azabicyclo[2.2.1]heptane)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, oven-dried and assembled under an inert atmosphere (Nitrogen or Argon)

-

Syringes and cannulas for transfer of air- and moisture-sensitive reagents

Step-by-Step Procedure

-

Catalyst Preparation (In Situ):

-

To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral 2-azabicyclo[2.2.1]heptane derivative (0.1 mmol).

-

Add anhydrous toluene (2.0 mL) and stir to dissolve the ligand.

-

To this solution, add titanium(IV) isopropoxide (0.1 mmol, 1.0 eq) via syringe.

-

Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

-

-

Reaction Execution:

-

Cool the flask containing the catalyst solution to 0 °C in an ice bath.

-

Add freshly distilled benzaldehyde (1.0 mmol, 10 eq) to the flask.

-

Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol, 1.2 eq relative to the aldehyde) dropwise via syringe over 10-15 minutes. A mild exotherm may be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction is complete (typically after several hours), quench the reaction by the slow and careful addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Performance and Optimization

The effectiveness of a chiral ligand is determined by the yield and enantioselectivity it can achieve. For the related (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives, the enantiomeric excess in the addition of diethylzinc to benzaldehyde was found to be influenced by the nature of the substituents on the ligand scaffold.

| Ligand Derivative | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (1S,4S)-2,5-bis(2-methoxybenzyl)-2,5-diazabicyclo[2.2.1]heptane | Toluene | 0 | 95 | 78 (S) | |

| (1S,4S)-2,5-dibenzyl-2,5-diazabicyclo[2.2.1]heptane | Toluene | 0 | 92 | 65 (S) |

Table 1: Representative results for the enantioselective addition of diethylzinc to benzaldehyde using chiral diazabicyclo[2.2.1]heptane ligands.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Organozinc and titanium alkoxide reagents are extremely sensitive to moisture. The use of oven-dried glassware and an inert atmosphere is crucial to prevent the decomposition of these reagents and ensure reproducibility.

-

In Situ Catalyst Formation: The pre-incubation of the chiral ligand with Ti(OiPr)₄ allows for the formation of a well-defined, catalytically active complex before the introduction of the substrates.

-

Low Temperature: Conducting the reaction at 0 °C or lower generally enhances enantioselectivity by reducing the thermal energy of the system, which can lead to non-selective reaction pathways.

-

Slow Addition of Diethylzinc: This helps to control the reaction rate and temperature, preventing potential side reactions and improving selectivity.

Conclusion

The 2-azabicyclo[2.2.1]heptane scaffold represents a valuable platform for the development of novel chiral ligands. While direct applications of 2-ethyl-2-azabicyclo[2.2.1]heptane are yet to be extensively documented, the successful use of its analogs in key asymmetric transformations, such as the enantioselective addition of diethylzinc to aldehydes, underscores its significant potential. The rigid bicyclic structure provides a robust framework for inducing high levels of stereocontrol. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this and related chiral ligands in the synthesis of complex, enantiomerically pure molecules. Further research into the synthesis and application of a wider range of N-substituted 2-azabicyclo[2.2.1]heptane derivatives is warranted and expected to yield new and efficient catalytic systems.

References

- González-Olvera, R., Demare, P., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Arkivoc, 2008(15), 1-12.

-

MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

-

RSC Publishing. (2004). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 14(5), 211-212. Available at: [Link]

Sources

The 2-Ethyl-2-azabicyclo[2.2.1]heptane Scaffold: A Conformationally-Restricted Motif for Modulating Cholinergic and Other Receptors

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The 2-azabicyclo[2.2.1]heptane framework represents a privileged scaffold in medicinal chemistry, prized for its rigid, bicyclic structure that presents substituents in well-defined spatial orientations. This conformational constraint is instrumental in achieving high-affinity and selective interactions with a variety of biological targets. The N-ethyl substitution on this scaffold, creating 2-ethyl-2-azabicyclo[2.2.1]heptane, offers a specific modification point to fine-tune the pharmacological properties of resulting drug candidates. This technical guide provides an in-depth exploration of the synthesis, biological applications, and experimental protocols associated with the 2-ethyl-2-azabicyclo[2.2.1]heptane scaffold, with a particular focus on its role in the discovery of novel modulators for nicotinic and muscarinic acetylcholine receptors, among other targets.

Introduction: The Significance of the Rigid Scaffold

The 2-azabicyclo[2.2.1]heptane moiety has garnered significant attention in drug discovery due to its structural rigidity. Unlike more flexible aliphatic or cyclic amines, this bicyclic system limits the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a biological target. This often translates to higher affinity and selectivity. The nitrogen atom at the 2-position serves as a key handle for synthetic elaboration, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The ethyl group, in the case of 2-ethyl-2-azabicyclo[2.2.1]heptane, provides a balance of lipophilicity and size that can influence receptor interactions and pharmacokinetic properties.

Derivatives of the broader 2-azabicyclo[2.2.1]heptane scaffold have demonstrated a wide range of biological activities, including the inhibition of Dipeptidyl Peptidase-4 (DPP-4) and cytotoxic effects against cancer cells.[1] However, a predominant area of investigation for this scaffold has been in the modulation of cholinergic neurotransmission.

Synthetic Strategies for the 2-Ethyl-2-azabicyclo[2.2.1]heptane Core

The synthesis of the 2-ethyl-2-azabicyclo[2.2.1]heptane scaffold can be approached in two main stages: the construction of the parent bicyclic amine and the subsequent N-ethylation.

Synthesis of the 2-Azabicyclo[2.2.1]heptane Core

Several methods have been developed for the synthesis of the 2-azabicyclo[2.2.1]heptane ring system. A common and effective approach involves a Diels-Alder reaction. For instance, a cycloaddition/rearrangement approach can be employed, starting from cyclopentadiene.[2] More recent methods include palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further modified.

A generalized synthetic workflow for obtaining the core scaffold is depicted below:

Caption: Generalized workflow for the synthesis of the 2-azabicyclo[2.2.1]heptane scaffold.

Protocol: N-Ethylation of 2-Azabicyclo[2.2.1]heptane

The introduction of the ethyl group onto the nitrogen of the 2-azabicyclo[2.2.1]heptane core is a standard N-alkylation reaction. The choice of the ethylating agent and reaction conditions can be optimized to achieve high yields.

Objective: To synthesize 2-ethyl-2-azabicyclo[2.2.1]heptane from the parent secondary amine.

Materials:

-

2-Azabicyclo[2.2.1]heptane

-

Ethyl iodide or Ethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂), for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

-

Slowly add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-ethyl-2-azabicyclo[2.2.1]heptane.

Rationale for Experimental Choices:

-

Potassium Carbonate: Acts as a base to neutralize the hydrohalic acid (HI or HBr) byproduct of the Sₙ2 reaction, driving the equilibrium towards the product.

-

Anhydrous Conditions: Prevents the hydrolysis of the ethylating agent and side reactions.

-

Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Workup: Removes any remaining inorganic salts and water-soluble impurities.

-

Column Chromatography: A standard method for purifying organic compounds based on their polarity.

Biological Applications in Drug Discovery

The 2-ethyl-2-azabicyclo[2.2.1]heptane scaffold is a valuable starting point for the development of ligands targeting various receptors, most notably the muscarinic and nicotinic acetylcholine receptors.

Muscarinic Acetylcholine Receptor (mAChR) Ligands

Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are implicated in a wide range of physiological processes, and their modulation is a therapeutic strategy for various diseases. Studies have shown that derivatives of 2-alkyl-2-azabicyclo[2.2.1]heptane can act as muscarinic antagonists.[3] For example, ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol have been synthesized and evaluated for their muscarinic receptor activity.[3] The potency of these antagonists was found to be dependent on the stereochemistry of the ester substituent.[3] While specific data for N-ethyl derivatives is limited, it is plausible that the 2-ethyl-2-azabicyclo[2.2.1]heptane scaffold can be elaborated to produce potent and selective mAChR modulators.

Signaling Pathway of Muscarinic Acetylcholine Receptors (M1, M3, M5 and M2, M4):

Caption: Signaling pathways of Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic acetylcholine receptors.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic receptors are ligand-gated ion channels that are also activated by acetylcholine. They are crucial for synaptic transmission in the central and peripheral nervous systems. The 2-azabicyclo[2.2.1]heptane scaffold is a core component of epibatidine, a potent nAChR agonist. While epibatidine itself is too toxic for therapeutic use, its derivatives have been extensively studied to develop safer and more selective nAChR ligands. The N-substituent on the related 7-azabicyclo[2.2.1]heptane scaffold has been shown to be critical for binding affinity and selectivity at different nAChR subtypes. For instance, N-arylalkyl-7-azabicyclo[2.2.1]heptanes have been synthesized and evaluated as potent nAChR ligands.[4] It is therefore highly probable that derivatives of 2-ethyl-2-azabicyclo[2.2.1]heptane could also serve as valuable modulators of nAChRs.

Quantitative Data for Related Azabicyclo[2.2.1]heptane Derivatives:

| Compound/Derivative | Target | Assay Type | Activity | Reference |

| Neogliptin (contains 2-azabicyclo[2.2.1]heptane) | DPP-4 | In vitro enzymatic assay | IC₅₀ = 16.8 ± 2.2 nM | [1] |

| 5-endo-2,2-diphenylpropionate of 2-methyl-2-azabicyclo[2.2.1]heptan-5-ol | Muscarinic Receptors | Radioligand binding | Kᵢ = 0.423 - 1.18 nM | [3] |

| N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane | Nicotinic Receptors | Radioligand binding ([³H]cytisine) | Kᵢ = 98 nM | [4] |

Experimental Protocols for Biological Evaluation

To assess the potential of novel 2-ethyl-2-azabicyclo[2.2.1]heptane derivatives as drug candidates, a series of in vitro biological assays are essential.

Protocol: Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Kᵢ) of test compounds for muscarinic acetylcholine receptors.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

-

[³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB as the radioligand

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Atropine or another high-affinity muscarinic antagonist for determining non-specific binding

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration close to its Kₑ), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Caption: General workflow for a radioligand binding assay.

Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic potential of test compounds on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

-

Determine the IC₅₀ value (the concentration of the test compound that reduces cell viability by 50%).

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 2-ethyl-2-azabicyclo[2.2.1]heptane are not abundant, some general principles can be inferred from related scaffolds.

-

N-Substitution: The nature of the substituent on the nitrogen atom of the azabicyclo[2.2.1]heptane ring is a critical determinant of biological activity. For the related 7-azabicyclo[2.2.1]heptane scaffold, N-arylalkyl groups have been shown to confer selectivity for the σ₂ receptor subtype, while also being important for affinity at nAChRs. The ethyl group in 2-ethyl-2-azabicyclo[2.2.1]heptane provides a starting point for exploring the impact of small alkyl substituents on receptor binding.

-

Stereochemistry: The rigid nature of the bicyclic scaffold means that the stereochemistry of other substituents has a profound impact on biological activity. For muscarinic antagonists based on the 2-azabicyclo[2.2.1]heptane core, the potency was highly dependent on the endo or exo orientation of an ester group.[3]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-ethyl group and other substituents, will affect its pharmacokinetic properties, such as cell permeability and brain penetration.

Caption: Key structural elements influencing the biological activity of 2-ethyl-2-azabicyclo[2.2.1]heptane derivatives.

Conclusion and Future Directions

The 2-ethyl-2-azabicyclo[2.2.1]heptane scaffold is a promising starting point for the design of novel therapeutic agents. Its rigid structure provides a well-defined platform for the spatial arrangement of functional groups, which is crucial for achieving high-affinity and selective interactions with biological targets. While much of the current knowledge is extrapolated from the broader class of 2-azabicyclo[2.2.1]heptane derivatives, the available data strongly suggest that this scaffold is particularly well-suited for the development of modulators of muscarinic and nicotinic acetylcholine receptors.

Future research should focus on the systematic exploration of the SAR of 2-ethyl-2-azabicyclo[2.2.1]heptane derivatives by synthesizing and evaluating a library of compounds with diverse substituents at other positions on the bicyclic ring. Direct comparative studies with other N-alkyl and N-aryl analogs would provide valuable insights into the specific contribution of the N-ethyl group to the pharmacological profile. The detailed protocols provided in this guide offer a solid foundation for researchers to undertake such investigations and unlock the full potential of this versatile scaffold in drug discovery.

References

-

Kuk, J., et al. (1996). Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. Journal of Medicinal Chemistry, 39(13), 2549-2555. Retrieved from [Link]

-

Makhsumova, A. S., et al. (2002). Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. Journal of Medicinal Chemistry, 45(14), 3042-3048. Retrieved from [Link]

-

Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical Reviews, 112(8), 4642-4686. Retrieved from [Link]

-

Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(15), 2293-2295. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-2-azabicyclo[2.2.1]heptan-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Gao, Y., et al. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 27(23), 6794-6799. Retrieved from [Link]

-

Showell, G. A., et al. (1992). Synthesis and in vitro biological profile of all four isomers of the potent muscarinic agonist 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry, 35(5), 911-916. Retrieved from [Link]

-

Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Retrieved from [Link]

-

Malpass, J. R., et al. (2000). 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. Chemical Communications, (1), 49-50. Retrieved from [Link]

-

PubChem. (n.d.). 2-ethyl-2-azabicyclo(2.2.1)heptane. PubChem. Retrieved from [Link]

-

Matsumoto, K., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4043-4047. Retrieved from [Link]

-

Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Jones, P. G. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 143. Retrieved from [Link]

-

Valette, H., et al. (2006). [18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]

handling volatile bicyclic amines in organic synthesis

Application Note: Strategies for Handling, Isolation, and Purification of Volatile Bicyclic Amines in Organic Synthesis

Core Directive & Scope

Objective: To provide a robust, failure-proof framework for the synthesis, isolation, and handling of volatile bicyclic amines (e.g., quinuclidines, tropanes, azabicycloalkanes). These scaffolds are critical bioisosteres in medicinal chemistry but present unique challenges: high volatility, extreme hygroscopicity, and lack of UV chromophores.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

The Technical Challenge: Why Standard Workups Fail

Volatile bicyclic amines often possess boiling points close to common extraction solvents and high pKa values (typically 10–11). Standard "rotavap to dryness" protocols result in massive yield loss due to sublimation or co-evaporation. Furthermore, their electron-rich nitrogen avidly reacts with atmospheric CO₂ to form carbamates or carbonates, often mistaken for "decomposition."

Key Physical Properties:

-

Volatility: High vapor pressure allows loss even at ambient pressure/temperature.

-

Basicity: High pKa makes them "sticky" on silica and prone to forming "greases" rather than crystals.

-

Detection: Lack of conjugation often renders them invisible to UV detection (254 nm).

Detection & Monitoring Strategies

Since standard UV-LCMS is often unreliable for these non-chromophoric amines, alternative detection methods are required.

A. Thin Layer Chromatography (TLC) Visualization Do not rely on UV. Use specific stains:

-

Ninhydrin: Excellent for primary/secondary amines (Pink/Red spots).

-

Dragendorff’s Reagent: Specific for tertiary amines/alkaloids (Orange spots on yellow background).

-

Iodine Chamber: Universal but transient (Brown spots).

-

KMnO₄ (Basic): Oxidizes the amine (Yellow/Brown spots).

B. Instrumental Monitoring

-

GC-MS: The gold standard for volatile amines. It detects the free base directly without ionization suppression issues common in LCMS.

-

CAD (Charged Aerosol Detection): For LC systems, if GC is unavailable.

Isolation Protocols

Protocol A: The "Catch and Release" (SCX Chromatography)

Best for: Small scale (<1g), purification from non-basic impurities, and preventing volatility loss.

Principle: Strong Cation Exchange (SCX) resins (sulfonic acid functionalized silica) chemically bind the amine, allowing neutral impurities to be washed away. The amine is then released using a volatile base.

Workflow Diagram:

Caption: SCX "Catch and Release" workflow minimizing free-base exposure.

Step-by-Step Procedure:

-

Conditioning: Flush SCX cartridge with MeOH (2 column volumes).

-

Loading: Dissolve crude residue in minimal MeOH or DCM. Load onto cartridge.

-

Washing: Flush with MeOH (3-5 column volumes). Result: Neutral/acidic impurities are removed; amine remains bound.

-

Elution: Flush with 2.0 M NH₃ in MeOH . Collect fractions.

-

Isolation: Concentrate the ammoniacal fractions on a rotary evaporator at low vacuum (not <100 mbar) and low bath temperature (<30°C) .

-

Critical: Do not evaporate to dryness. Stop when volume is low (~1-2 mL).

-

-

Stabilization: Immediately add 1M HCl in Et₂O or Dioxane to the concentrated residue to form the non-volatile salt.

Protocol B: The "In-Situ" Salt Formation (Solvent Switch)

Best for: Scale-up (>1g), avoiding isolation of the volatile free base entirely.

Principle: Extract the amine into an organic solvent, dry, and precipitate the salt directly without ever concentrating the free base.

-

Extraction: Perform standard workup (Basify aqueous layer -> Extract into Et₂O or MTBE).

-

Note: Avoid DCM if possible; it can react with highly nucleophilic bicyclic amines to form quaternary ammonium salts over time.

-

-

Salt Formation:

-

Place the filtrate (containing volatile free base) in a flask with stirring.

-

Dropwise add HCl (4M in Dioxane) or HCl (2M in Et₂O) .

-

The amine hydrochloride will precipitate immediately.

-

-

Isolation: Filter the solid salt. Wash with fresh Et₂O. Dry under vacuum.

-

Result: Quantitative recovery without volatility losses.

-

Comparative Physical Data of Common Bicyclic Amines

Understanding the pKa and boiling point is crucial for selecting the right solvent and handling temperature.

| Compound | Structure Type | Boiling Point (°C) | pKa (Conjugate Acid) | Handling Risk |

| Quinuclidine | 1-azabicyclo[2.2.2]octane | 140°C (sublimes) | 11.0 | High (Sublimation) |

| Tropane | 8-methyl-8-azabicyclo[3.2.1]octane | 167°C | 10.8 | Moderate |

| DABCO | 1,4-diazabicyclo[2.2.2]octane | 174°C (sublimes) | 8.8 / 3.0 | High (Hygroscopic) |

| Granatane | 9-methyl-9-azabicyclo[3.3.1]nonane | ~170°C | 10.5 | Moderate |

| 3-Azabicyclo[3.1.0]hexane | Fused pyrrolidine/cyclopropane | 118-120°C | ~9.5 | Extreme (Very Volatile) |

Storage and Stability

-

Free Bases: Store only for short periods. Must be kept at -20°C under Argon/Nitrogen. They will absorb CO₂ from air to form solid carbonates (white crust) which can be mistaken for the product.

-

Salts (HCl, Oxalate, TFA): Stable at room temperature. Hygroscopic salts should be stored in a desiccator.

Troubleshooting "Disappearing" Product: If your yield is 0% after rotavap:

-

Check the receiver flask solvent (the amine likely distilled over).

-

Check the pH of the aqueous layer (was it basic enough? pKa 11 means you need pH >13).

-

Did you use high vacuum? (Volatile amines sublime under high vac).

References

-

Biotage . (2012).[3][4] ISOLUTE® SCX-2: Strong Cation Exchange Sorbent for the Extraction of Basic Drugs from Biological Fluids. Application Note. Link

-

Teledyne ISCO . (2012).[3] Purification of High pKa Organic Compounds with RediSep® SCX Column. Chromatography Application Note AN39. Link

-

Organic Syntheses . (1939). Quinuclidine.[4][5][6] Org. Synth. 19, 78; Coll. Vol. 2, 543. (Classic reference on volatility/sublimation). Link

-

Sigma-Aldrich . (2024). Fundamental Properties of Quinuclidine and Derivatives. Technical Information. Link

-

Reich, H. J. (2024). pKa Data Compilation. University of Wisconsin-Madison. (Authoritative source for amine pKa values). Link

Sources

Troubleshooting & Optimization

improving yield of 2-ethyl-2-azabicyclo[2.2.1]heptane synthesis

Technical Support Center: 2-Ethyl-2-azabicyclo[2.2.1]heptane Synthesis

Current Status: System Operational Ticket ID: #AZA-221-ETH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & System Architecture

You are encountering yield issues with 2-ethyl-2-azabicyclo[2.2.1]heptane . This is a strained, bridged bicyclic amine. The high ring strain (approx. 60 kcal/mol) and the volatility of the free base make this a non-trivial synthesis.

Most users experience failure at two critical nodes:

-

The "Disappearing Product" Phenomenon: The free amine is highly volatile and water-soluble, leading to massive losses during aqueous workup or concentration.

-

The "Over-Alkylation" Trap: Direct ethylation often leads to quaternary ammonium salts rather than the desired tertiary amine.

This guide replaces standard textbook protocols with field-hardened industrial workflows designed for retention and purity.

Recommended Synthetic Workflow (The "Vince" Route)

We recommend starting from the commercially available Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1] This pathway offers the highest stereocontrol and scalability.

Figure 1: Optimized synthetic workflow avoiding direct alkylation and prioritizing intermediate stability.

Troubleshooting & Diagnostics (Q&A)

Phase 1: Lactam Reduction (The "Critical Loss Point")

Q: I reduced the saturated lactam with LiAlH₄, but after the Fieser workup, my yield is <30%. Where did it go?

A: Your product is likely trapped in the aluminum salts or lost to evaporation. The 2-azabicyclo[2.2.1]heptane core is compact and lipophilic but the free amine is surprisingly water-soluble and volatile.

-

The Failure Mode: Standard Fieser workup (Water/15% NaOH/Water) creates a granular precipitate. However, bridged amines coordinate strongly to aluminum species, getting trapped in the "filter cake." Furthermore, if you used a rotary evaporator without a salt formation step, the amine likely co-evaporated with the solvent.

-

The Fix (Rochelle's Salt Method):

-

Quench the LiAlH₄ reaction with saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) .

-

Stir vigorously for 2–4 hours until two clear layers form. This breaks the Aluminum-Amine chelation complex [1].

-

Do NOT concentrate to dryness. Extract into Et₂O or DCM, dry over Na₂SO₄, and immediately proceed to Step 3 or convert to an HCl salt for storage.

-

Q: Can I use Borane (BH₃-THF) instead of LiAlH₄? A: Yes, and it is often preferred for purity. BH₃ reduces lactams efficiently. However, the resulting amine-borane complex is incredibly stable.

-

Protocol Adjustment: After the reaction, you must reflux with MeOH/HCl or an amine scavenger (like TMEDA) to break the B-N bond [2]. Failure to do this results in no isolation of the free amine.